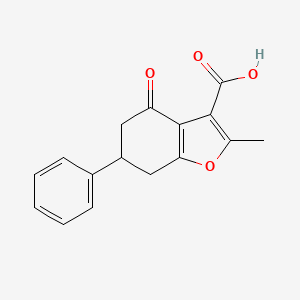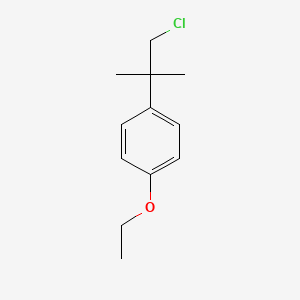![molecular formula C12H13BrFNO4 B12220677 (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone](/img/structure/B12220677.png)
(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a 4-bromo-3-fluorophenyl group and a methoxymethoxy methyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-bromo-3-fluorophenyl group: This step involves the use of a halogenation reaction, where a phenyl ring is brominated and fluorinated using reagents such as bromine and fluorine sources.
Attachment of the methoxymethoxy methyl group: This can be done through an etherification reaction, where a methoxymethyl group is introduced using reagents like methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The oxazolidinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Oxidation and reduction reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazolidinone derivatives.
Scientific Research Applications
(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C12H13BrFNO4 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-5-(methoxymethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13BrFNO4/c1-17-7-18-6-9-5-15(12(16)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3 |
InChI Key |
LMIQLLZIXDPKFC-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-](/img/structure/B12220595.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12220599.png)
![N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12220604.png)
![[1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12220625.png)


![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B12220637.png)

![12-Hydrazinyl-4,5-dimethyl-6-thia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B12220642.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B12220643.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12220645.png)

![5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220656.png)
![7-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220657.png)
